molecular formula C40H56Cl2S4Sn2 B1384723 [4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane CAS No. 2239295-69-1

[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B1384723
CAS No.: 2239295-69-1
M. Wt: 973.5 g/mol
InChI Key: VXLARDDMGOLESE-UHFFFAOYSA-N
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Description

(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is an organotin compound that has garnered interest in the field of organic electronics and materials science. This compound is characterized by its complex structure, which includes thiophene and benzo[1,2-b:4,5-b’]dithiophene units, making it a valuable building block for the synthesis of conjugated polymers and small molecules used in organic photovoltaics and other electronic applications.

Mechanism of Action

Target of Action

The primary target of this compound is the active layer of photovoltaic devices . It is used in the manufacture of these devices due to its ability to enhance solar cell efficiency .

Mode of Action

The compound interacts with its target by forming a critical component within the active layer of the cell . It enhances the efficiency of solar cells by improving the charge carrier mobility and intermolecular charge transfer .

Biochemical Pathways

The compound affects the biochemical pathways related to the production of energy in solar cells . It enhances the light-absorbing properties of the cells due to the presence of polymer donors and non-fullerene acceptors .

Pharmacokinetics

It is known to be soluble in organic solvents such as benzene and dimethylformamide . This solubility can impact its bioavailability in the active layer of photovoltaic devices.

Result of Action

The result of the compound’s action is an increase in the efficiency of solar cells . For instance, a ternary device based on this compound exhibited an efficiency of 15.10%, an open-circuit voltage (Voc) of 0.83 V, a short-circuit current density (Jsc) of 27.68 mA/cm^2, and a fill factor (FF) of 65.25% .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the presence of halogen atoms in the compound leads to deeper HOMO energy levels, which improves the power conversion efficiency of the device . As an organotin compound, it may have potential toxicity and environmental impact . Therefore, appropriate laboratory safety regulations should be followed when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves multiple steps, starting with the preparation of the thiophene and benzo[1,2-b:4,5-b’]dithiophene units. These units are then functionalized with trimethylstannane groups. One common method involves the nitration and cyclization of benzylamine-substituted thiophene to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:

    Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene units.

    Substitution: The trimethylstannane groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine atoms and trimethylstannane groups in (4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) makes it unique. These functional groups enhance its reactivity and solubility, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38Cl2S4.6CH3.2Sn/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2;;;;;;;;/h13-14,19-22H,5-12,17-18H2,1-4H3;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLARDDMGOLESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)Cl)[Sn](C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56Cl2S4Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

973.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
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[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
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[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Reactant of Route 4
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[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

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